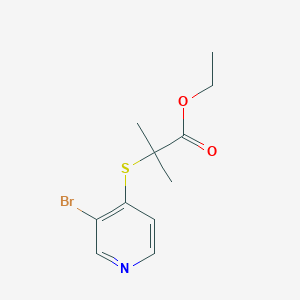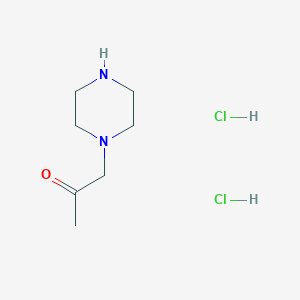
2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride
Descripción general
Descripción
2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride, also known as HATT, is a chemical compound with the molecular formula C20H21ClN6 . It is used in various scientific research and has been mentioned in the context of high CO2 uptake and selectivity by triptycene-derived benzimidazole-linked polymers .
Synthesis Analysis
The synthesis of this compound involves a four-step procedure from triptycene . The first step involves a six-fold bromination of triptycene using iron filings and bromine to afford 2,3,6,7,14,15-hexabromotriptycene . This is followed by a reaction with benzo-phenone imine in a Pd II -catalyzed cross-coupling reaction to form an intermediate . Finally, treatment of this intermediate with 2 M HCl (aq) affords 2,3,6,7,14,15-hexaaminotriptycene hexachloride salt, which is then reacted with diethyl oxalate to afford the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 344.4 g/mol . The compound has a total of 26 heavy atoms . The InChIKey, a unique identifier for chemical substances, for this compound is VDOXJAQJMWQJDF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 344.4 g/mol, a topological polar surface area of 156 Ų, and a complexity of 432 . It has 6 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is non-rotatable .Aplicaciones Científicas De Investigación
Metallonanobelt Synthesis
A study by Sakata, Furukawa, and Akine (2019) demonstrated the use of 2,3,6,7,14,15-hexaaminotriptycene as a precursor in the synthesis of functionalized pentamer metallonanobelts. This process involved the formation of quinoxaline scaffold from the hexaaminotriptycene, which led to the selective formation of two types of template-bound metal complexes by altering the ratio of Pd2+/ligand (Sakata, Furukawa, & Akine, 2019).
Stibonium-Stiborate Zwitterion Formation
In research by Uchiyama and Yamamoto (2005), 2,3,6,7,14,15-Hexamethyl-9,10-distibatriptycene reacted with bromine to form a bromine adduct. This adduct, analyzed via X-ray structure analysis and NMR studies, revealed the formation of an intramolecular salt comprising a tetracoordinate bromostibonium ion and a hexacoordinate tribromostiborate ion (Uchiyama & Yamamoto, 2005).
Ln(III) Complexes with Triptycene Ligands
Hamacek et al. (2018) used triaminotriptycene as a platform for preparing organic ligands for Ln(III) complexation. This study involved detailed speciation studies with a tripodal ligand possessing terminal carboxamide coordinating moieties. Special attention was given to the chemical equilibria and the effect of the ionic radius along the lanthanide series (Hamacek et al., 2018).
Functionalization and Self-Assembly of Triptycenes
Li and Chen (2012) focused on the synthesis of various functionalized triptycene derivatives, including formyl and acetyl substituted triptycenes. They also explored the transformation of these derivatives into other forms, like cyano and acetamino-substituted triptycenes. Interestingly, 2,6,14-triacetaminotriptycene was found to self-assemble into a 2D layer with a porous structure and further into 3D microporous architecture in the solid state (Li & Chen, 2012).
Synthesis of Novel Polyamide from Triptycene-based Diamine
Genduso et al. (2019) synthesized a novel polyamide using a triptycene-based diamine, 1,3,6,8-tetramethyl-2,7-diamino-triptycene. This polyamide demonstrated microporosity with a high Brunauer–Emmett–Teller (BET) surface area and moderate gas permeabilities, showing potential for applications in gas separation (Genduso, Ghanem, Wang, & Pinnau, 2019).
Mecanismo De Acción
Target of Action
The primary targets of 2,3,6,7,14,15-Hexaaminotriptycene Hexahydrochloride are organic synthesis processes . It is used as a catalyst, ligand, or carrier for metal ions . Its unique structure and properties make it potentially valuable in the fields of coordination chemistry, organometallic chemistry, and materials science .
Mode of Action
The compound interacts with its targets by participating in organic synthesis reactions . For example, it can act as a catalyst or synergist in hydrogenation reactions, coupling reactions, and others .
Biochemical Pathways
It is known to be involved in various organic synthesis processes .
Pharmacokinetics
It is known that the compound is a white to light yellow solid and is relatively insoluble in water but can dissolve in acidic solutions . These properties may affect its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in organic synthesis . As a catalyst, ligand, or carrier for metal ions, it can facilitate various chemical reactions and contribute to the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C in a dry, well-ventilated place, away from heat and fire sources . These conditions help maintain the stability of the compound and ensure its effective performance in organic synthesis .
Propiedades
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H,21-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOXJAQJMWQJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1N)N)C5=CC(=C(C=C35)N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)



![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)



